molecular formula C8H7NO4 B045383 3-Methyl-2-nitrobenzoic acid CAS No. 5437-38-7

3-Methyl-2-nitrobenzoic acid

Cat. No. B045383
Key on ui cas rn: 5437-38-7
M. Wt: 181.15 g/mol
InChI Key: DGDAVTPQCQXLGU-UHFFFAOYSA-N
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Patent
US05466704

Procedure details

Oxalyl chloride (18.1 ml, 36.1 mmol, 1.25 eq., 2M in CH2Cl2) was added to a solution of 2-nitro-3-methyl-benzoic acid (5.237 g, 28.9 mmol, 1.0 eq.) in CH2Cl2 (57.8 ml, 0.5M) and dimethylformamide (0.14 ml, 0.25% of CH2Cl2) at 0° C. and stirred for 15 minutes. The reaction was then warmed to room temperature and stirred for 3 hours. Ammonia was bubbled through the reaction for 30 minutes. Water was then added. The product was filtered off ,and pumped on to provide the title A compound (3.81 g).
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
5.237 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
57.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=[O:13])([O-:9])=[O:8].C[N:21](C)C=O>C(Cl)Cl>[CH3:19][C:18]1[C:10]([N+:7]([O-:9])=[O:8])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH2:21])=[O:13]

Inputs

Step One
Name
Quantity
18.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.237 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1C
Name
Quantity
0.14 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
57.8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ammonia was bubbled through the reaction for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Water was then added
FILTRATION
Type
FILTRATION
Details
The product was filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C(=C(C(=O)N)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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